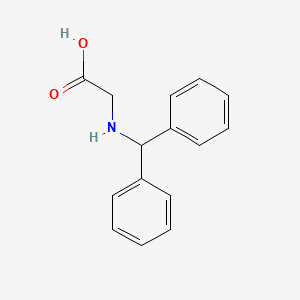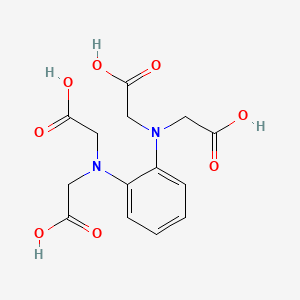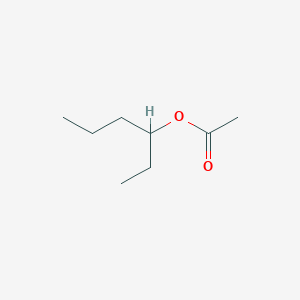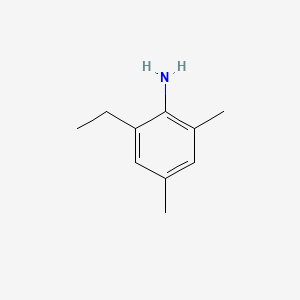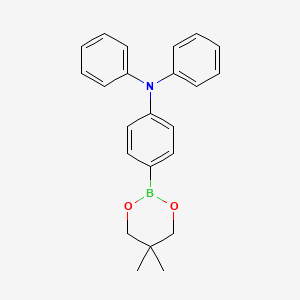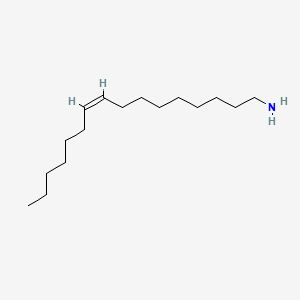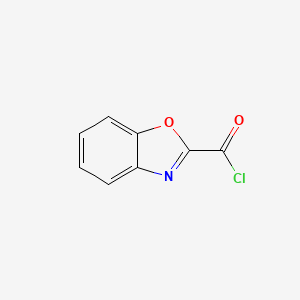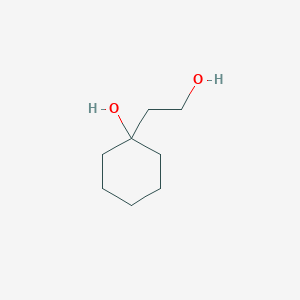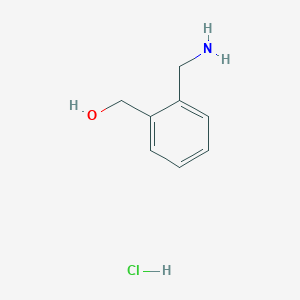
(2-(氨甲基)苯基)甲醇盐酸盐
描述
“(2-(Aminomethyl)phenyl)methanol hydrochloride” is an organic compound. It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of “(2-(Aminomethyl)phenyl)methanol hydrochloride” can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . It is also a useful research intermediate for the total synthesis of Adalinine .Molecular Structure Analysis
The molecular formula of “(2-(Aminomethyl)phenyl)methanol hydrochloride” is C8H12ClNO . The InChI code is 1S/C8H11NO.ClH/c9-5-7-2-1-3-8 (4-7)6-10;/h1-4,10H,5-6,9H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(Aminomethyl)phenyl)methanol hydrochloride” include a molecular weight of 173.64 , a density of 1.1±0.1 g/cm3 , a boiling point of 271.2±20.0 °C at 760 mmHg , and a flash point of 117.8±21.8 °C .科学研究应用
合成应用
氨基酸甲酯的合成:一种方法涉及使氨基酸与甲醇反应生成氨基酸甲酯盐酸盐,适用于天然氨基酸和其他氨基酸,包括芳香型氨基酸(Jiabo Li & Y. Sha, 2008)。
2-(二取代氨基)-5(4)苯基咪唑的合成:合成2-(二取代氨基)-5(4)苯基咪唑涉及使1-苯基-1,2-丙二酮与二取代胍在甲醇中反应,生成各种咪唑衍生物(T. Nishimura et al., 1975)。
硝基芳香族化合物的还原:(2-吡啶基)苯基甲醇充当硝基芳香族化合物的氢供体,通过多米诺过程促进形成β-氨基酯(D. Giomi et al., 2011)。
氮杂-Piancatelli重排:呋喃-2-基(苯基)甲醇衍生物与氨基苯酚或氨基苯硫酚发生氮杂-Piancatelli重排,生成噻嗪或恶嗪衍生物(B. Reddy et al., 2012)。
拉喹莫德的合成:酯与N-乙基苯胺在甲醇中发生氨解反应是合成拉喹莫德(一种治疗多发性硬化症的药物)的关键步骤(K. Jansson et al., 2006)。
脂质动力学研究中的甲醇:甲醇显著影响生物和合成膜中的脂质动力学,影响脂质转移和翻转动力学(Michael H. L. Nguyen et al., 2019)。
钯催化的C-H卤代化:(6-氨基-2-氯-3-氟苯基)甲醇通过钯催化的C-H卤代化合成,展示了一种环境更友好、产率更高、选择性更好的方法(Xiuyun Sun et al., 2014)。
芳酰-吡咯并苯二氮杂菲羧酸的合成:1-(2-氨甲基苯基)-1H-吡咯盐酸盐在甲醇中反应生成芳酰-吡咯[1,2-a][1,4]苯二氮杂菲羧酸,具有潜在的药理作用(S. Massa et al., 1989)。
2-氨基苯甲酰肼和席夫碱的反应:甲醇有助于2-氨基苯甲酰肼与席夫碱反应,生成喹唑啉酮和恶二唑(P. Reddy et al., 1986)。
毛细管区带电泳中的甲醇:在毛细管区带电泳中使用甲醇能够分离芳香酸和脂肪酸,因为溶质pKa值发生了特定的变化(M. Chiari & E. Kenndler, 1995)。
色谱中的pH和离子浓度影响:研究甲醇-水洗脱液中辛胺盐酸盐浓度和pH对各种酸和胺的影响,增强了对色谱中离子相互作用的理解(R. C. Kong et al., 1980)。
芳香伯胺的直接N-单甲基化:甲醇在芳香伯胺的N-单甲基化中用作甲基化剂,提出了一种环境影响低的方法(Feng Li et al., 2012)。
苯乙烯氧化物的氢化:甲醇和超临界二氧化碳用于苯乙烯氧化物的氢化以生产2-苯基乙醇,展示了一种清洁环保的工艺(G. Yadav & Yuvraj S. Lawate, 2011)。
芳基2-哌啶基甲醇的合成:由手性α-氨腈合成芳基2-哌啶基甲醇涉及与醛的反应,突出了一种获得对映体纯化合物的途径(A. Delgado & David Mauleœn, 1988)。
安全和危害
未来方向
属性
IUPAC Name |
[2-(aminomethyl)phenyl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4,10H,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCDPZZYDVZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500674 | |
| Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4152-84-5 | |
| Record name | Benzenemethanol, 2-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4152-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Aminomethyl)phenyl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


